molecular formula C6H13NO B1371057 2-Methyl-1,4-oxazepane CAS No. 1018614-41-9

2-Methyl-1,4-oxazepane

Cat. No. B1371057
M. Wt: 115.17 g/mol
InChI Key: HQKJQSCCAMQSPY-UHFFFAOYSA-N
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Description

2-Methyl-1,4-oxazepane (also known as 2MO) is an organic compound that has been studied extensively for its potential applications in the medical, pharmaceutical, and industrial fields. 2MO is a cyclic ether that is made up of two methyl groups and an oxazepane ring. It is a colorless liquid with a molecular weight of 104.15 g/mol and a boiling point of 111.2 °C. 2MO has a wide variety of applications, from being used as a solvent to being used as a reagent in organic synthesis. It has been studied for its potential as a therapeutic agent for various diseases and conditions, as well as for its role in the synthesis of various pharmaceuticals.

Scientific Research Applications

  • Synthesis from N-propargylamines

    • Field : Organic Chemistry
    • Application : N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .
    • Method : The synthesis of 1,4-oxazepane cores from N-propargylamines have undergone an explosive growth in recent years .
    • Results : This method provides a new route to 1,4-oxazepane and 1,4-diazepane derivatives .
  • Synthesis of New Seven Membered Ring Oxazepane Derivatives

    • Field : Organic Chemistry
    • Application : A new model of ring closing compound is prepared by [2+5] cycloaddition reaction of Imine with Succinic anhydride .
    • Method : The reaction diagram involved two stages: The first one was generation of Imine by coupling reaction of Vanillin via biphenyl-4,4’-diamine in presence of Methanol as a solvent to produce di (3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4’-diamine(BZV) in good yield .
    • Results : The second state produced 1,3-Oxazepane-4,7-dione derivative(BZVS) through nucleophilic addition reaction of Imine toward Succinic anhydride with ring expansion under inert N2 gas bubbling with refluxing conditions .
  • Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane

    • Field : Organic Chemistry
    • Application : A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring in a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring has been developed .
    • Method : The tandem process involves a successive deprotection of the O .
    • Results : This method provides a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring .
  • “2-Methyl-1,4-oxazepane” is a chemical compound with the molecular formula C6H13NO . It’s available for purchase from various chemical suppliers .
  • The compound is a liquid at room temperature .
  • It has a molecular weight of 115.18 .
  • “2-Methyl-1,4-oxazepane” is a chemical compound with the molecular formula C6H13NO . It’s available for purchase from various chemical suppliers .
  • The compound is a liquid at room temperature .
  • It has a molecular weight of 115.18 .

properties

IUPAC Name

2-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKJQSCCAMQSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-oxazepane

CAS RN

1018614-41-9
Record name 2-methyl-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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